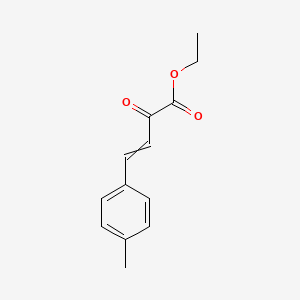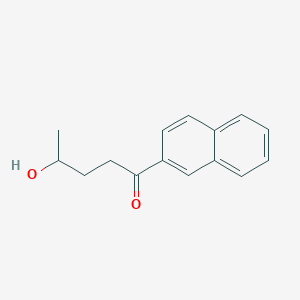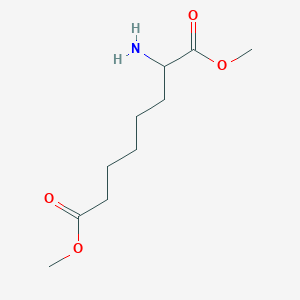
Dimethyl 2-aminooctanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-aminooctanedioate can be synthesized through several methods. One common approach involves the esterification of 2-aminooctanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters.
Another method involves the direct amidation of dimethyl octanedioate with ammonia or an amine under suitable conditions. This reaction can be catalyzed by various agents, including transition metal catalysts or acidic conditions, to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help maintain optimal reaction conditions and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-aminooctanedioate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or esters.
Aplicaciones Científicas De Investigación
Dimethyl 2-aminooctanedioate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of metabolic pathways involving amino acids and their derivatives.
Industry: Used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-aminooctanedioate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-aminopentanedioate: A shorter-chain analog with similar reactivity.
Dimethyl 2-aminobutanedioate: Another analog with a shorter carbon chain.
Dimethyl 2-aminopropanedioate: The simplest analog with only three carbon atoms in the chain.
Uniqueness
Dimethyl 2-aminooctanedioate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of the amino group at the second carbon position also allows for specific interactions and reactions that may not be possible with shorter-chain analogs.
Propiedades
Número CAS |
779281-68-4 |
|---|---|
Fórmula molecular |
C10H19NO4 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
dimethyl 2-aminooctanedioate |
InChI |
InChI=1S/C10H19NO4/c1-14-9(12)7-5-3-4-6-8(11)10(13)15-2/h8H,3-7,11H2,1-2H3 |
Clave InChI |
ZGBADQWXAVLKAW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


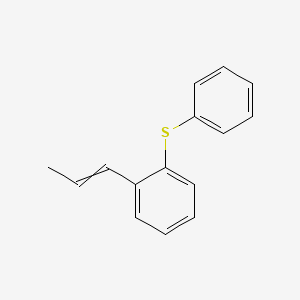
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

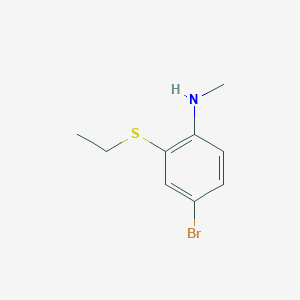
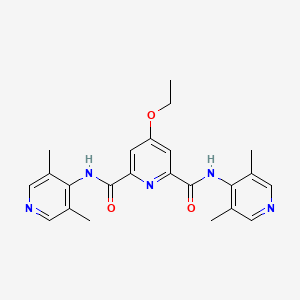
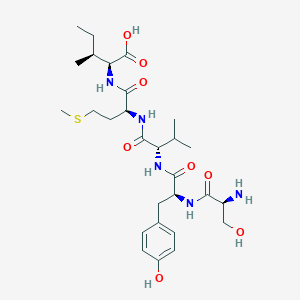
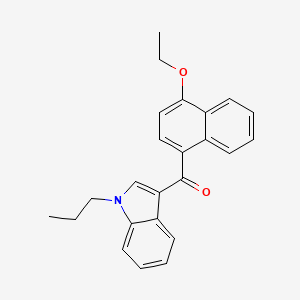
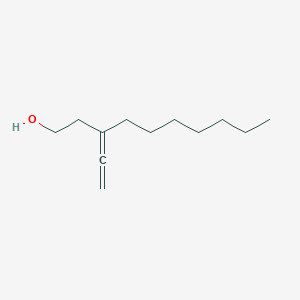
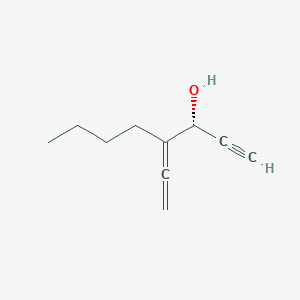
![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
